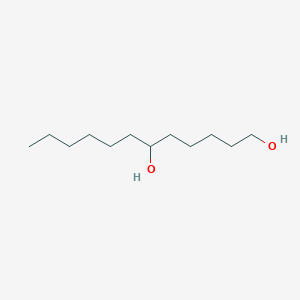![molecular formula C16H21FN2O2 B15361845 tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate is a complex organic molecule with a fascinating structure and diverse applications. Its configuration includes a mixture of functional groups, making it an interesting subject of study in organic chemistry and beyond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate involves multiple steps. The starting material usually includes an indene derivative, which undergoes fluorination, amination, and carboxylation reactions. The tert-butyl ester formation generally occurs under mild conditions with reagents like tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production may leverage a catalytic process, ensuring efficiency and high yield. Often, a palladium-catalyzed amination reaction is employed due to its specificity and efficiency, followed by esterification under controlled temperature and pH conditions to secure the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form various oxides.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: Fluoro group substitution reactions are common, often with nucleophiles.
Common Reagents and Conditions
Typical reagents include palladium catalysts for amination, lithium aluminum hydride for reductions, and fluorinating agents like N-fluorobenzenesulfonimide.
Major Products Formed
Products vary based on reaction type. For instance, substitution reactions can yield compounds where the fluoro group is replaced by other halides or functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is pivotal in studying reaction mechanisms and catalysis, offering insights into the reactivity of similar compounds.
Biology
In biology, it may be used as a probe to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine
Medicinal research leverages this compound in drug design and development, particularly in creating analogs for therapeutic use.
Industry
Industrially, it finds applications in creating advanced materials and specialty chemicals, contributing to innovative solutions in various sectors.
Wirkmechanismus
Tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate interacts with molecular targets through its functional groups. The amino group may form hydrogen bonds, while the fluoro group participates in dipole interactions. These interactions facilitate binding to specific enzymes or receptors, altering biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Tert-butyl (3aS,8bR)-4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate (without the fluoro group).
Tert-butyl (3aS,8bR)-4-amino-5-chloro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate (fluoro group replaced with chloro group).
Uniqueness
The presence of the fluoro group distinguishes tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate from its analogs. This small change significantly impacts its chemical behavior, reactivity, and applications.
The structure and versatility of this compound make it a valuable asset in various fields of research and industry, showcasing the power of molecular design in advancing scientific knowledge and practical applications.
Eigenschaften
Molekularformel |
C16H21FN2O2 |
|---|---|
Molekulargewicht |
292.35 g/mol |
IUPAC-Name |
tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-10-9-5-4-6-12(17)13(9)14(18)11(10)8-19/h4-6,10-11,14H,7-8,18H2,1-3H3/t10-,11+,14?/m0/s1 |
InChI-Schlüssel |
QWMDYOJFSGFBHO-VJDHTCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)C3=C(C2N)C(=CC=C3)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C3=C(C2N)C(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B15361764.png)
![Ethyl 3-amino-6,7-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B15361776.png)
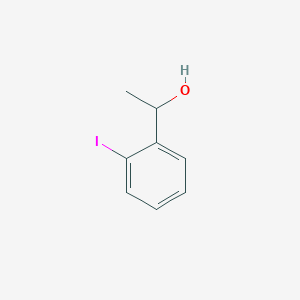
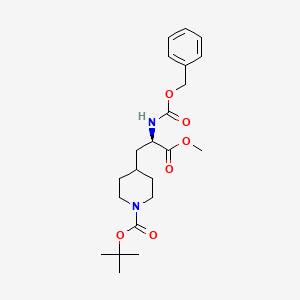
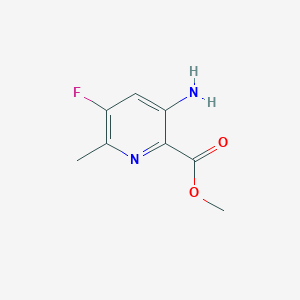
![TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl](/img/structure/B15361806.png)
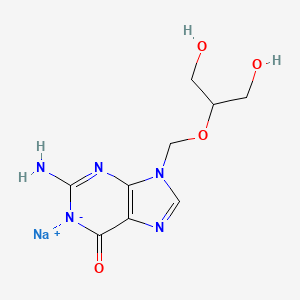
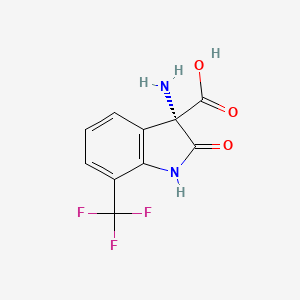
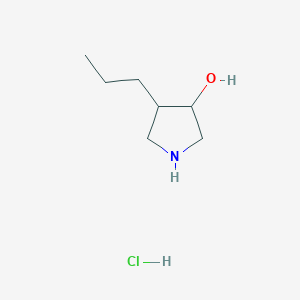
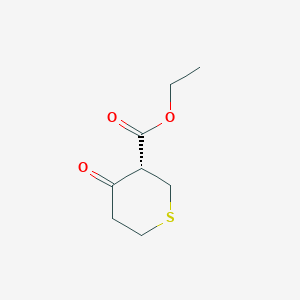
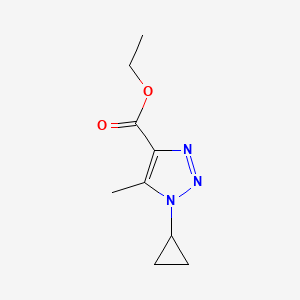
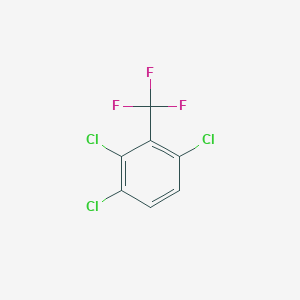
![tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid](/img/structure/B15361851.png)
